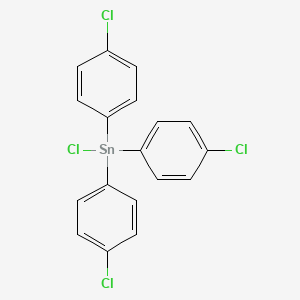
Stannane, chlorotris(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, chlorotris(4-chlorophenyl)-, also known as chloro-tris(4-chlorophenyl)stannane, is an organotin compound with the molecular formula C18H12Cl4Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three 4-chlorophenyl groups and one chlorine atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, chlorotris(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride (SnCl4) with 4-chlorophenylmagnesium bromide (C6H4ClMgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SnCl4+3C6H4ClMgBr→Sn(C6H4Cl)3Cl+3MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of stannane, chlorotris(4-chlorophenyl)- often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Stannane, chlorotris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic chloride derivatives, while substitution reactions can produce various organotin compounds with different functional groups .
Scientific Research Applications
Stannane, chlorotris(4-chlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of stannane, chlorotris(4-chlorophenyl)- involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as catalysis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Stannane, tris(4-chlorophenyl)-: Similar structure but lacks the chlorine atom bonded to the tin.
Stannane, chlorotris(phenyl)-: Similar structure but without the chlorine atoms on the phenyl rings.
Uniqueness
Stannane, chlorotris(4-chlorophenyl)- is unique due to the presence of both chlorine atoms on the phenyl rings and the chlorine atom bonded to the tin. This unique structure imparts specific reactivity and properties, making it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
1235-30-9 |
|---|---|
Molecular Formula |
C18H12Cl4Sn |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
chloro-tris(4-chlorophenyl)stannane |
InChI |
InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |
InChI Key |
YVPMSOFRDQQNMG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















